3-ethynyl-1H-indazole

PI3Kα inhibitor Kinase hinge binder Scaffold hopping

3-Ethynyl-1H-indazole (CAS 1383705-71-2) is a low-molecular-weight heterocyclic building block (MW 142.16 g/mol, LogP 1.54) belonging to the indazole class. It is not advanced as a final therapeutic agent itself but as a synthetic intermediate whose 3‑ethynyl group serves as a key functional handle for Sonogashira cross-coupling, enabling modular construction of kinase-focused compound libraries.

Molecular Formula C9H6N2
Molecular Weight 142.16 g/mol
CAS No. 1383705-71-2
Cat. No. B3101063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-ethynyl-1H-indazole
CAS1383705-71-2
Molecular FormulaC9H6N2
Molecular Weight142.16 g/mol
Structural Identifiers
SMILESC#CC1=C2C=CC=CC2=NN1
InChIInChI=1S/C9H6N2/c1-2-8-7-5-3-4-6-9(7)11-10-8/h1,3-6H,(H,10,11)
InChIKeySTLQPRMPQKRVMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethynyl-1H-indazole (CAS 1383705-71-2) Procurement Baseline: Core Scaffold & Kinase Program Relevance


3-Ethynyl-1H-indazole (CAS 1383705-71-2) is a low-molecular-weight heterocyclic building block (MW 142.16 g/mol, LogP 1.54) belonging to the indazole class . It is not advanced as a final therapeutic agent itself but as a synthetic intermediate whose 3‑ethynyl group serves as a key functional handle for Sonogashira cross-coupling, enabling modular construction of kinase-focused compound libraries [1]. Its primary documented role is the precursor for a series of ATP‑mimetic inhibitors targeting the phosphatidylinositol 3‑kinase (PI3K) signaling pathway, where the indazole core is critical for hinge-region binding [1]. This places it within procurement workflows that require a validated, vector‑ready scaffold for generating isoform‑selective PI3K chemical matter, rather than a generic alkyne source.

Why 3-Ethynyl-1H-indazole Cannot Be Replaced by Simple Alkynes or Alternative Indazole Regioisomers


Substituting 3‑ethynyl‑1H‑indazole with a generic terminal alkyne (e.g., phenylacetylene) or another indazole regioisomer (e.g., 5‑ethynyl‑1H‑indazole) results in a loss of the defined kinase‑inhibitor architecture that the 3‑substituted indazole core provides. The published structure–activity relationship (SAR) demonstrates that the N‑1 and N‑2 atoms of the indazole ring form a bidentate hydrogen‑bond network with the hinge residues of PI3Kα (e.g., Asp810, Asp933, Tyr836), which is not reproduced by carbocyclic alkynes [1]. Furthermore, shifting the ethynyl substituent from the 3‑ to the 5‑position redirects biological activity away from the PI3K pathway; patents disclose that 5‑ethynyl‑1H‑indazoles are developed as ROCK inhibitors, not PI3K inhibitors [2]. Therefore, procurement of a different alkyne or indazole isomer will not deliver the same kinase‑inhibitor output and cannot be interchanged without re‑validating the entire synthetic and pharmacology cascade.

Quantitative Differentiation Guide for 3-Ethynyl-1H-indazole (CAS 1383705-71-2)


Scaffold Identity Governs PI3Kα Biochemical Potency: Indazole vs. Pyrazolopyridine Isostere

The indazole core of the 3‑ethynyl‑1H‑indazole series is essential for PI3Kα inhibition. A direct head‑to‑head comparison within the same study showed that compound 10 (3‑ethynyl‑1H‑indazole derivative with a 4‑pyridyl substituent) inhibited PI3Kα with an IC50 of 0.361 µM, whereas its pyrazolopyridine isostere (compound 20) exhibited a 10‑fold loss of activity (IC50 = 3.05 µM) [1]. The authors attributed this difference to the inability of the aza‑analog to maintain the same hydrogen‑bond distance to Val851 in the kinase hinge region [1].

PI3Kα inhibitor Kinase hinge binder Scaffold hopping Isosteric replacement

PI3Kα Isoform Selectivity Achieved with 3‑Ethynyl‑1H‑indazole Derivatives Over β/γ Isoforms

The 3‑ethynyl‑1H‑indazole scaffold enables α‑isoform‑specific PI3K inhibition, a property not shared by first‑generation pan‑PI3K inhibitors such as LY294002. For compound 10, the PI3Kα IC50 was 0.323 µM, while IC50 values against PI3Kβ and PI3Kγ were 40 µM and 39 µM respectively, yielding approximately 100‑fold selectivity for the α isoform [1]. In contrast, LY294002 inhibits PI3Kα, β, δ, and γ isoforms with roughly equipotent IC50 values around 1‑10 µM [2].

PI3K isoform selectivity PI3Kα-specific inhibitor Kinase selectivity profiling

Divergent Kinase Targeting: 3‑Ethynyl‑1H‑indazole (PI3K) vs. 5‑Ethynyl‑1H‑indazole (ROCK)

The position of the ethynyl group on the indazole ring dictates the kinase pathway targeted. The 3‑ethynyl‑1H‑indazole series is optimized for PI3K pathway inhibition, with compound 10 achieving an anti‑proliferative GI50 of 2.43 µM in PC3 prostate cancer cells [1]. In contrast, patents describe 5‑ethynyl‑1H‑indazole derivatives as Rho‑associated coiled‑coil kinase (ROCK) inhibitors; for example, US20220281841A1 exemplifies 5‑[2‑(bipyrimidin‑4‑yl)ethynyl]‑1H‑indazole analogs with ROCK‑1/2 inhibitory activity [2]. No PI3K activity is claimed for the 5‑ethynyl series, indicating a unique kinase selectivity fingerprint conferred by the substitution pattern.

Indazole regioisomer Kinase selectivity fingerprint PI3K vs. ROCK

Lead‑Like Physicochemical Profile Supports Downstream Optimization

The parent 3‑ethynyl‑1H‑indazole possesses physicochemical parameters consistent with lead‑like and fragment‑screening criteria: molecular weight 142.16 g/mol, calculated LogP 1.54, and topological polar surface area (tPSA) 28.68 Ų . These values fall within the Rule‑of‑Three (RO3) guidelines for fragment‑based lead discovery (MW ≤ 300, cLogP ≤ 3, PSA ≤ 60 Ų) [1]. In comparison, 3‑iodoindazole (CAS 3196‑91‑4), a common alternative starting material, has a higher molecular weight (244.03 g/mol) and a higher cLogP (~2.4) , providing less room for property optimization during subsequent derivatization.

Physicochemical properties Lead-likeness Fragment-based screening

High‑Impact Application Scenarios for 3‑Ethynyl‑1H‑indazole (CAS 1383705-71-2)


Medicinal Chemistry Programs Targeting PI3Kα Isoform‑Selective Inhibitors

When a discovery campaign requires an ATP‑competitive, α‑isoform‑selective PI3K inhibitor, 3‑ethynyl‑1H‑indazole provides a validated entry point. The scaffold has produced compounds with ~100‑fold selectivity for PI3Kα over β/γ isoforms [1], directly addressing the need for selectivity‑driven chemical matter. The ethynyl handle allows rapid Sonogashira diversification to explore vectors extending toward the hinge region of PI3Kα, as demonstrated by the 10‑fold potency advantage of the indazole core over pyrazolopyridine isosteres [1].

Fragment‑Based Lead Discovery (FBLD) Libraries Requiring Kinase‑Directed Fragments

With a molecular weight of 142.16 Da, LogP of 1.54, and tPSA of 28.68 Ų, 3‑ethynyl‑1H‑indazole fits within the Rule‑of‑Three guidelines for fragment screening . Unlike larger, more complex indazole intermediates, its small size and low lipophilicity offer greater scope for subsequent property‑controlled optimization . FBLD initiatives building kinase‑targeted libraries can use this compound as a privileged fragment that has already demonstrated productive binding to the PI3Kα ATP pocket [1].

Structure‑Activity Relationship (SAR) Studies on Indazole Regioisomers for Kinase Selectivity

Programs investigating the impact of indazole substitution patterns on kinase selectivity profiles can use 3‑ethynyl‑1H‑indazole as a critical control alongside 5‑ethynyl‑1H‑indazole. Published evidence shows that the 3‑substituted isomer drives activity toward PI3K pathway inhibition [1], whereas the 5‑substituted isomer is claimed for ROCK inhibition [2]. Parallel procurement of both regioisomers enables comparative SAR studies that can rapidly reveal the kinase selectivity fingerprint conferred by substitution position, avoiding wasted resources on the wrong isomer.

Kinase Inhibitor Library Synthesis via Parallel Sonogashira Coupling

The terminal alkyne functionality of 3‑ethynyl‑1H‑indazole makes it ideally suited for high‑throughput parallel synthesis using Sonogashira cross‑coupling [1]. Unlike 3‑iodoindazole, which is heavier and more lipophilic , the ethynyl analog enables direct coupling with aryl/heteroaryl halides without an additional deprotection step, streamlining the synthetic workflow. This efficiency gain is critical for medicinal chemistry teams aiming to rapidly generate diverse lead series.

Quote Request

Request a Quote for 3-ethynyl-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.